伊洛匹酮二聚体杂质

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

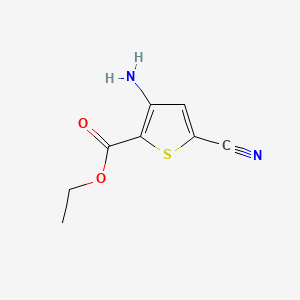

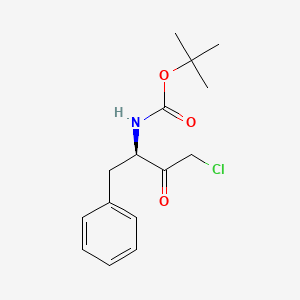

Iloperidone Dimer Impurity is a compound related to Iloperidone, an antipsychotic medication . It has a molecular formula of C36H39FN4O5 .

Synthesis Analysis

The synthesis of Iloperidone and its impurities, including the dimer impurity, involves several processes . The process includes the identification of five closely related substances (unknown impurities) and four process-related (known impurities) substances . The impurities were identified during the development of laboratory processes and pilot scale preparation of Iloperidone .Molecular Structure Analysis

The Iloperidone Dimer Impurity molecule contains a total of 91 bonds . There are 52 non-H bonds, 27 multiple bonds, 10 rotatable bonds, 1 double bond, 26 aromatic bonds, 2 five-membered rings, 5 six-membered rings, 2 nine-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 aromatic tertiary amine .Physical And Chemical Properties Analysis

Iloperidone Dimer Impurity has a molecular weight of 626.72 . More detailed physical and chemical properties are not explicitly mentioned in the available literature.科学研究应用

Pharmaceutical Analysis and Quality Control

The application of Ultra Performance Liquid Chromatography (UPLC) in the pharmaceutical industry is crucial for the quantitative determination of Iloperidone and its impurities. A specific, sensitive, and precise reverse-phase UPLC method has been developed to determine Iloperidone, its related compounds, and degradation products in both bulk and dosage forms . This method offers substantial improvements in chromatographic resolution, speed, and sensitivity compared to conventional HPLC techniques, utilizing sub-2 mm particles for the stationary phase .

Stability-Indicating Method Development

Iloperidone Dimer Impurity plays a significant role in stability-indicating method development. The impurity can be used to demonstrate the stability-indicating capability of analytical methods. For instance, a UPLC method has been validated to withstand forced degradation under acidic, alkaline, oxidative, photolytic, and thermal conditions . This ensures that the method is robust and reliable for long-term pharmaceutical use.

Degradation Product Analysis

Understanding the degradation products of pharmaceutical compounds is essential for drug safety and efficacy. Iloperidone Dimer Impurity is analyzed to identify degradation products that may form under various conditions. The UPLC method mentioned earlier is applied successfully for this purpose, ensuring that any degradation does not compromise the drug’s quality .

Method Validation According to ICH Guidelines

The International Conference on Harmonization (ICH) guidelines are the gold standard for pharmaceutical method validation. The UPLC method for Iloperidone and its impurities, including the dimer impurity, has been validated according to these guidelines. This includes assessments of specificity, limit of detection, limit of quantification, linearity, accuracy, precision, ruggedness, and robustness .

Comparison with Conventional HPLC

The UPLC method for analyzing Iloperidone Dimer Impurity is compared with conventional High-Performance Liquid Chromatography (HPLC). The comparison focuses on analysis time, efficiency, and sensitivity, highlighting the advantages of UPLC over traditional methods .

Drug Substance and Drug Product Quality Control

The validated UPLC method is employed for the quality control of both drug substances and drug products containing Iloperidone. This includes the routine testing of pharmaceutical products to ensure they meet the required purity, potency, and quality standards .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Iloperidone Dimer Impurity can be achieved through a convergent synthesis approach.", "Starting Materials": [ "Iloperidone", "4-Piperidone", "Sodium borohydride", "Benzaldehyde", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of intermediate A", "Iloperidone is reacted with 4-piperidone in ethanol in the presence of sodium borohydride to produce intermediate A", "Step 2: Synthesis of intermediate B", "Benzaldehyde is reacted with intermediate A in ethanol in the presence of acetic acid to produce intermediate B", "Step 3: Synthesis of Iloperidone Dimer Impurity", "Intermediate B is reacted with sodium acetate in ethanol in the presence of hydrochloric acid and sodium hydroxide to produce Iloperidone Dimer Impurity" ] } | |

CAS 编号 |

1375651-23-2 |

产品名称 |

Iloperidone Dimer Impurity |

分子式 |

C36H39FN4O5 |

分子量 |

626.729 |

IUPAC 名称 |

1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |

InChI |

InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3 |

InChI 键 |

RUNPLXZHXLMWFP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)